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Compound of Interest

Compound Name: Magnesium tartrate

Cat. No.: B1611172

Initial Premise Correction: The food additive E354 is identified as Calcium Tartrate, not
Magnesium Tartrate.[1][2][3][4][5] Magnesium Tartrate is not an approved food additive
under the E-number system in the European Union. This document provides detailed
application notes for various approved magnesium compounds used as food additives,
addressing the core request for information on magnesium-based additives in the food industry
for researchers, scientists, and drug development professionals.

Calcium Tartrate (E354): A Brief Overview

Calcium Tartrate (E354) is the calcium salt of L-tartaric acid, which is naturally abundant in
grapes and is a byproduct of the wine industry.[1][3][4][5][6][7] Its primary functions in food
products are as an acidity regulator, preservative, and stabilizer.[1][2][3][4]

Key applications include:

» Acidity Regulation: Maintains a desired pH in foods and beverages, contributing to stability
and consistent taste.[1][2]

e Preservation: Inhibits microbial growth, thereby extending the shelf life of products such as
fish and fruit preserves.[1][5]

 Stabilization: It is used to stabilize wines and keep jellies stable.[2][3] It also finds use in
canned fruits and vegetables, desserts, and ice cream.[2]
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Approved Magnesium-Based Food Additives and
Their Applications

Several magnesium compounds are approved as food additives in the European Union and
other regions. Each possesses unique physicochemical properties that lend them to specific
applications in food technology.

Table 1: Summary of Approved Magnesium-Based Food
Additives and Their Functions
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Compound . . .
E-Number Primary Functions Key Applications
Name(s)
Magnesium Acidity regulator, anti- Processed cheese,
Phosphates caking agent, breakfast cereals,
E343 (Monomagnesium, sequestrant, stabilizer,  liquid eggs, bakery
Dimagnesium, emulsifier.[8][9][10] products, processed
Trimagnesium) [11][12] meats.[8][9][11]
] ] ) ) Stabilizer, anti-caking Solid food
E345(i) Trimagnesium Citrate
agent.[13] supplements.[13]
Confectionery (e.g.,
Anti-caking agent, pressed mints),
E470b Magnesium Stearate lubricant, binder, chewing gum, baking
emulsifier.[14][15][16] ingredients, baby
formulas.[14][16]
Magnesium o )
Acidity regulator, anti-  Table salt, powdered
Carbonates ) )
) caking agent, sugar, flour, dairy
(Magnesium N o
E504 stabilizer, raising products,
Carbonate, )
] agent.[17][18][19][20] confectionery,
Magnesium )
) [21] chewing gum.[18][19]
Bicarbonate)
Firming agent,
stabilizer, flavor Tofu production,
) ] enhancer, color canned vegetables,
E511 Magnesium Chloride ) )
retention agent, dairy products,
coagulant.[22][23][24] beverages.[22][24]
[25]
o Canned vegetables,
Acidity regulator, ]
o _ _ cheese processing,
) . stabilizer, anti-caking
E528 Magnesium Hydroxide o bakery products,
agent, color fixative. )
dietary supplements.
[26][271[28][29][30]
[26][27][30]
E530 Magnesium Oxide Anti-caking agent, Powdered milk, cream

acidity regulator, color

powder, cocoa
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retention.[31][32][33] products, canned

[34] peas.[31][33]
Anti-caking agent, Table salt, vanilla
filling agent, coating powder, powdered

E553a Magnesium Silicate )
agent.[35][36][37][38] sugar, spices, cheese.

[39] [35][37]

Application Notes and Protocols
Magnesium Carbonate (E504) as an Anti-Caking Agent

Application: Magnesium Carbonate is widely used to prevent the formation of lumps in
powdered or granulated food products, such as table salt, spices, and powdered sugar, by
absorbing moisture and ensuring the product remains free-flowing.[19][20][21]

Physicochemical Properties:
o Appearance: Light, white, bulky powder.[20]

o Solubility: Practically insoluble in water, but solubility increases in the presence of carbon
dioxide.[20]

o Hygroscopic Nature: Possesses the ability to absorb moisture.[20]
Experimental Protocol: Evaluation of Anti-Caking Efficacy

Objective: To quantify the effectiveness of Magnesium Carbonate (E504) as an anti-caking
agent in a model powdered food system (e.g., table salt).

Materials:
e Fine-grade table salt (NaCl)
e Food-grade Magnesium Carbonate (E504)

o Controlled humidity chamber (e.g., desiccator with a saturated salt solution to maintain
constant humidity)
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o Sieve shaker with a standard mesh sieve (e.g., 35 mesh)
« Angle of repose measurement apparatus

e Moisture analyzer

Methodology:

o Sample Preparation: Prepare several 100g batches of table salt with varying concentrations
of Magnesium Carbonate (e.g., 0%, 0.5%, 1.0%, 1.5%, 2.0% w/w). Ensure homogenous
mixing.

« Initial Analysis: For each batch, immediately measure and record the initial moisture content
and the angle of repose. The angle of repose is a measure of the flowability of a powder.

o Accelerated Caking (Humidity Exposure):
o Place a 50g sample of each batch in an open petri dish.

o Store all samples in a controlled humidity chamber at a constant relative humidity (e.g.,
75% RH) and temperature (e.g., 40°C) for a period of 48 hours.

o Post-Exposure Analysis:

[¢]

After the exposure period, remove the samples and allow them to equilibrate to room
temperature.

o Measure the final moisture content of each sample.

o Assess the degree of caking by passing each sample through the sieve shaker for a fixed
time (e.g., 2 minutes). Weigh the amount of salt that remains on the sieve (the caked
portion).

o Measure the angle of repose for the portion of the powder that passed through the sieve.

o Data Analysis:
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o Compare the weight of the caked portion and the change in the angle of repose across the
different concentrations of Magnesium Carbonate. A lower weight of caked material and a
smaller change in the angle of repose indicate higher anti-caking efficacy.

Expected Outcome: The addition of Magnesium Carbonate is expected to significantly reduce
the amount of caked material and maintain a lower angle of repose compared to the control
sample (0% E504), demonstrating its effectiveness as an anti-caking agent.
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Sample Preparation

Table Salt Magnesium Carbonate (E504)

'

Homogenous Mixing
(0%, 0.5%, 1%, 1.5%, 2%)

|
Initial Ahalysis Accelerated Caking
|
Measure Initial < Measure Initial Humidity Chamber
Moisture Content Angle of Repose (e.g., 75% RH, 40°C, 48h)

Post-Exposure Analysis

Measure Final Sieve Analysis Measure Final
Moisture Content (Quantify Caking) Angle of Repose

Data Analysis &
Comparison
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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